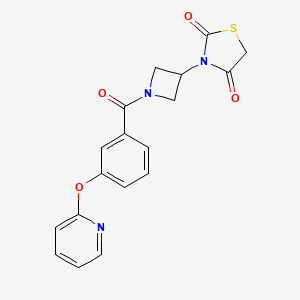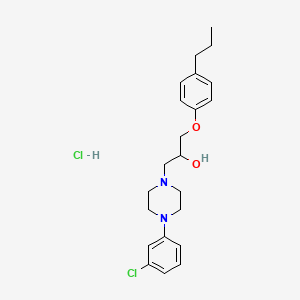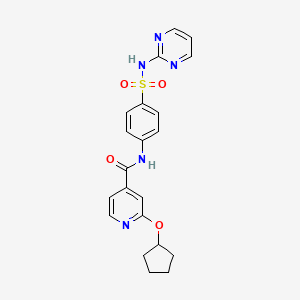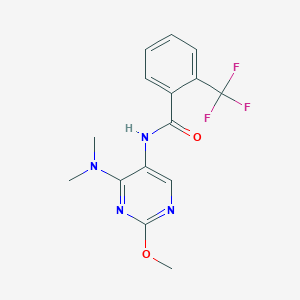![molecular formula C20H18N2O6 B2637407 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one CAS No. 728031-52-5](/img/structure/B2637407.png)
3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one” is a chemical compound with the molecular formula C20H18N2O6 . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are characterized by a simple structure, mild adverse effects, and versatile biological profiles .
Synthesis Analysis
The synthesis of 2H/4H-chromene analogs, such as “3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one”, involves several routes . The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Molecular Structure Analysis
The molecular structure of 2H/4H-chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen . The name chromene is applied to both the 2H- and 4H-form of the molecule . One of the essential structural features of 4H-chromenes to impart miscellaneous activity is the occurrence of the fold along the oxygen axis .Chemical Reactions Analysis
The chemical reactions of 2H/4H-chromenes are diverse and can lead to a variety of analogs exhibiting unusual activities by multiple mechanisms .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
The compound demonstrates a complex structure, involving interactions and reactions that contribute to diverse chemical properties and potential applications. For instance, the reactions of similar compounds with different reagents lead to the formation of various derivatives like chromeno-chromenediones, chromeno-indazole, and chromeno-quinazoline, indicating the compound's versatility in forming multiple derivatives with potential applications in different fields (Mahmoud et al., 2009).
Antibacterial and Antifungal Properties
Several studies have focused on synthesizing derivatives of this compound and testing their antimicrobial properties. These derivatives have shown significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. This is evident from the studies that synthesized novel derivatives and screened them for in vitro antimicrobial activity, revealing their significant inhibitory potential against various bacterial and fungal strains (Mandala et al., 2013; Nagaraj et al., 2019; Al-ayed, 2011).
Structural and Spectroscopic Analysis
Detailed structural and spectroscopic analyses of derivatives of this compound have been performed to understand their properties better. These studies include vibrational spectral analysis, FT-IR spectroscopy, NMR chemical shifts, and single-crystal X-ray diffraction, providing insights into the compound's molecular structure, stability, and potential energy distribution. Such analyses are crucial for the compound's application in various scientific fields (Halim & Ibrahim, 2021).
Synthesis and Characterization of Derivatives
The compound's structure allows for the synthesis and characterization of various derivatives, each with unique properties and potential applications. The synthesis involves multiple steps and reactions, indicating the compound's versatility and potential in creating a wide range of derivatives with specific characteristics and applications (Okasha et al., 2022; Joy & Chakraborty, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-26-15-5-2-4-13-12-14(20(25)28-17(13)15)18(23)21-7-9-22(10-8-21)19(24)16-6-3-11-27-16/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSJZYLRYJXXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)
![6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)
![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)

![6-chloro-N-[5-fluoro-2-(2-methoxyethoxy)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2637345.png)
![N-pentyl-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2637347.png)